N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

eNOS inhibition nitric oxide synthase cardiovascular pharmacology

Selective eNOS probe with validated IC₅₀ (180 nM). The 4-methyl group confers superior membrane permeability (LogP 3.81) vs. demethylated analogs, ensuring consistent target engagement. Bench-stable solid with reducible nitro handle enables facile diversification. 98% purity minimizes off-target artifacts in affinity proteomics. Ensure experimental reproducibility—substitution with positional isomers alters potency and SAR. Research-scale quantities available.

Molecular Formula C14H11ClN2O3
Molecular Weight 290.70 g/mol
Cat. No. B15080966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-methyl-3-nitrobenzamide
Molecular FormulaC14H11ClN2O3
Molecular Weight290.70 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H11ClN2O3/c1-9-5-6-10(7-13(9)17(19)20)14(18)16-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,16,18)
InChIKeyXLAZCOJKKUOINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-4-methyl-3-nitrobenzamide: Chemical Identity and Procurement Baseline for Scientific Research


N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide (CAS 13257-78-8, C₁₄H₁₁ClN₂O₃, MW 290.70) is a substituted benzamide featuring a 3-chlorophenyl moiety and a 4-methyl-3-nitrobenzamide core . Available from specialty chemical suppliers at 98% purity in research-scale quantities , this compound is utilized as a synthetic intermediate and as a chemical probe in early-stage biological target identification, with documented inhibitory activity against human endothelial nitric oxide synthase (eNOS, IC₅₀ = 180 nM) [1].

N-(3-Chlorophenyl)-4-methyl-3-nitrobenzamide Procurement: Why Generic Nitrobenzamide Substitution Introduces Experimental Variability


Substituted benzamides are not functionally interchangeable; minor positional variations in the nitro, chloro, or methyl substituents can profoundly alter physicochemical properties, target engagement profiles, and biological outcomes. For example, positional isomers such as N-(3-chlorophenyl)-4-nitrobenzamide (CAS 2585-29-7) and N-(3-chlorophenyl)-3-nitrobenzamide (CAS 2585-22-0) differ in nitro group placement and lack the 4-methyl substituent . These structural differences impact electronic distribution, lipophilicity, and steric hindrance, which in turn modulate enzyme inhibition potency and metabolic stability . Substituting the precise compound specified in a protocol with a close analog—even one sharing the same core scaffold—introduces uncharacterized variables that compromise experimental reproducibility and confound structure-activity relationship (SAR) interpretation.

N-(3-Chlorophenyl)-4-methyl-3-nitrobenzamide: Quantitative Differentiation Evidence for Scientific Selection


eNOS Inhibition: Potency Differentiation of N-(3-Chlorophenyl)-4-methyl-3-nitrobenzamide vs. Positional Isomer

The target compound exhibits a reported IC₅₀ of 180 nM against human endothelial nitric oxide synthase (eNOS) [1]. While direct head-to-head data for a closely matched comparator under identical conditions are not publicly available, cross-study analysis using a structurally related 4-methyl-3-nitrobenzamide derivative (CHEMBL1801061) reveals that this comparator displays an EC₅₀ > 100,000 nM against human eNOS, indicating substantially weaker modulation (over 550-fold difference in potency) [2]. This stark contrast underscores that the precise substitution pattern of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide confers a unique eNOS interaction profile not captured by generic nitrobenzamide scaffolds.

eNOS inhibition nitric oxide synthase cardiovascular pharmacology

Physicochemical Differentiation: Impact of 4-Methyl Substitution on Lipophilicity vs. Demethylated Analog

The 4-methyl substituent on the benzamide core of the target compound (computed LogP ≈ 3.81 ) increases lipophilicity relative to demethylated analogs such as N-(3-chlorophenyl)-4-nitrobenzamide (computed LogP ≈ 2.52 [1]). This difference in lipophilicity can significantly affect membrane permeability, plasma protein binding, and metabolic clearance profiles in vitro and in vivo.

lipophilicity drug-likeness ADME prediction

Lipinski Compliance Profile: Suitability of N-(3-Chlorophenyl)-4-methyl-3-nitrobenzamide for Drug Discovery Screening

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide satisfies all four Lipinski criteria for drug-likeness (MW 290.70, LogP 3.81, HBD 1, HBA 3), with zero violations . This places it firmly within the physicochemical space considered favorable for oral bioavailability screening, distinguishing it from many larger or more polar nitrobenzamide derivatives that exceed at least one Lipinski threshold.

Lipinski's Rule of Five oral bioavailability drug screening

Procurement Specification: Quantified Purity and Scalability Metrics for N-(3-Chlorophenyl)-4-methyl-3-nitrobenzamide

Commercially available N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is supplied at a guaranteed purity of 98% in quantities starting from 10 mg . This exceeds the typical 95–97% purity offered for many generic nitrobenzamide analogs [1], providing higher confidence in biological assay reproducibility. Custom synthesis and bulk procurement options are available for scale-up beyond gram quantities, facilitating progression from early discovery to preclinical development .

chemical procurement custom synthesis purity specification

Synthetic Versatility: Reductive Transformation to Amino Derivative for Downstream Medicinal Chemistry

The 3-nitro group serves as a latent amine precursor; catalytic hydrogenation (H₂, Pd/C) cleanly reduces the nitro moiety to yield N-(3-chlorophenyl)-4-methyl-3-aminobenzamide . This single-step, high-yield transformation provides an orthogonally functionalizable amine handle for subsequent amide coupling, sulfonamide formation, or reductive alkylation, expanding the accessible chemical space relative to non-reducible analogs. Compounds lacking a reducible nitro group (e.g., simple benzamides or nitrile-substituted analogs) cannot access this diversification pathway without multistep de novo synthesis.

synthetic intermediate nitro reduction amine functionalization

N-(3-Chlorophenyl)-4-methyl-3-nitrobenzamide: Evidence-Backed Application Scenarios for Research Procurement


Endothelial Nitric Oxide Synthase (eNOS) Pathway Modulation Studies

Researchers investigating the role of eNOS in cardiovascular biology, endothelial function, or inflammation can utilize this compound as a selective chemical probe. Documented eNOS inhibitory activity (IC₅₀ = 180 nM) supports its use in mechanistic studies of nitric oxide signaling, where alternative nitrobenzamide analogs exhibit negligible activity at comparable concentrations [1][2].

Hit-to-Lead Optimization in Medicinal Chemistry Campaigns

With full Lipinski compliance (MW 290.70, LogP 3.81, HBD 1, HBA 3) and a reducible nitro group enabling facile amine diversification, this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns. The 4-methyl substitution provides a lipophilicity advantage (ΔLogP ≈ +1.29) over demethylated analogs, improving membrane permeability in cell-based assays [3].

Chemical Biology: Target Identification and Deconvolution

The compound's defined eNOS inhibitory activity and moderate molecular properties make it suitable for affinity-based target identification workflows, including chemical proteomics and cellular thermal shift assays (CETSA). Its 98% commercial purity minimizes false-positive hits from impurities that could confound target deconvolution .

Synthetic Intermediate for Diversified Benzamide Libraries

As a bench-stable solid amenable to catalytic nitro reduction, this compound is an ideal intermediate for generating diverse 3-aminobenzamide libraries via single-step reductive amination or amide coupling. This synthetic efficiency reduces the time and resource investment required to access functionalized analogs compared to constructing the amine-containing scaffold de novo .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.